2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide 2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14860186
InChI: InChI=1S/C15H15N5OS/c21-14(17-7-5-12-4-2-8-22-12)9-13-18-15(20-19-13)11-3-1-6-16-10-11/h1-4,6,8,10H,5,7,9H2,(H,17,21)(H,18,19,20)
SMILES:
Molecular Formula: C15H15N5OS
Molecular Weight: 313.4 g/mol

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

CAS No.:

Cat. No.: VC14860186

Molecular Formula: C15H15N5OS

Molecular Weight: 313.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide -

Specification

Molecular Formula C15H15N5OS
Molecular Weight 313.4 g/mol
IUPAC Name 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide
Standard InChI InChI=1S/C15H15N5OS/c21-14(17-7-5-12-4-2-8-22-12)9-13-18-15(20-19-13)11-3-1-6-16-10-11/h1-4,6,8,10H,5,7,9H2,(H,17,21)(H,18,19,20)
Standard InChI Key NVISBLCQHMJVMW-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3

Introduction

Molecular Structure and Chemical Properties

Structural Composition

2-[5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide (molecular formula: C₁₅H₁₅N₅OS; molecular weight: 313.4 g/mol) integrates three heterocyclic systems:

  • A pyridine ring at position 5 of the 1,2,4-triazole core, contributing to electron-deficient aromatic interactions.

  • A 1,2,4-triazole moiety, known for its role in coordinating metal ions and participating in hydrogen bonding.

  • A thiophene-ethylacetamide side chain, enhancing lipophilicity and potential membrane permeability.

The IUPAC name, 2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide, reflects this arrangement (Figure 1). The canonical SMILES string (C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3) and InChIKey (NVISBLCQHMJVMW-UHFFFAOYSA-N) provide unambiguous structural identifiers.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₅H₁₅N₅OS
Molecular Weight313.4 g/mol
IUPAC Name2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)-N-(2-thiophen-2-ylethyl)acetamide
SMILESC1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NCCC3=CC=CS3
PubChem CID39841023

Synthesis and Reaction Pathways

Optimization Challenges

  • Regioselectivity: Ensuring the correct substitution pattern on the triazole ring (1H- vs. 4H- tautomers) requires precise control of reaction conditions, such as pH and temperature .

  • Purification: Column chromatography or recrystallization from acetonitrile/ethanol mixtures is often necessary to isolate the pure product .

Spectroscopic and Computational Characterization

Experimental Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for pyridyl protons (δ 8.5–9.0 ppm), triazole NH (δ 12–13 ppm), thiophene protons (δ 6.8–7.4 ppm), and acetamide methylene (δ 3.5–4.0 ppm) .

  • ¹³C NMR: Carbonyl resonance (δ ~170 ppm), aromatic carbons (δ 120–150 ppm) .

Infrared Spectroscopy (IR):

  • Stretching vibrations for amide C=O (~1650 cm⁻¹), triazole C=N (~1600 cm⁻¹), and N-H (~3300 cm⁻¹) .

Mass Spectrometry (MS):

  • ESI-MS expected to show [M+H]⁺ at m/z 314.4.

Computational Studies

Density functional theory (DFT) simulations at the B3LYP/6-311++G(d,p) level predict:

  • Electrostatic Potential: Localized negative charge on the triazole and pyridine nitrogens, suggesting sites for electrophilic attack.

  • Frontier Molecular Orbitals: A HOMO-LUMO gap of ~4.1 eV, indicative of moderate reactivity .

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